

A Technical Guide to the Spectroscopic Data of Dibenzyl Carbonate

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Compound of Interest

Compound Name: *Dibenzyl carbonate*

Cat. No.: *B1582940*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dibenzyl carbonate**. The information is presented in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **dibenzyl carbonate**.

1.1. ^1H NMR Data

The ^1H NMR spectrum of **dibenzyl carbonate** shows two distinct signals corresponding to the aromatic and methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.41–7.30	Multiplet (m)	10H	Ar-H
5.18	Singlet (s)	4H	-O-CH ₂ -Ph

1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
155.23	C=O
135.31	Ar-C (quaternary)
128.73	Ar-CH
128.68	Ar-CH
128.47	Ar-CH
69.88	-O-CH ₂ -Ph

1.3. Experimental Protocol for NMR Spectroscopy[1]

The NMR spectra were acquired using the following experimental parameters:

- Instrument: Varian Unity 400 MHz spectrometer.[1]
- Solvent: Chloroform-d (CDCl_3).[1]
- Temperature: 298 K.
- Internal Reference: The residual solvent signal was used as the internal reference.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibenzyl carbonate** exhibits characteristic absorption bands for the carbonyl group, C-O bonds, and aromatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch
~1740	Strong	C=O Stretch (Carbonate)
~1250	Strong	Asymmetric C-O-C Stretch
~1000	Strong	Symmetric C-O-C Stretch
860 - 680	Strong	Aromatic C-H Bending

2.1. Experimental Protocol for IR Spectroscopy

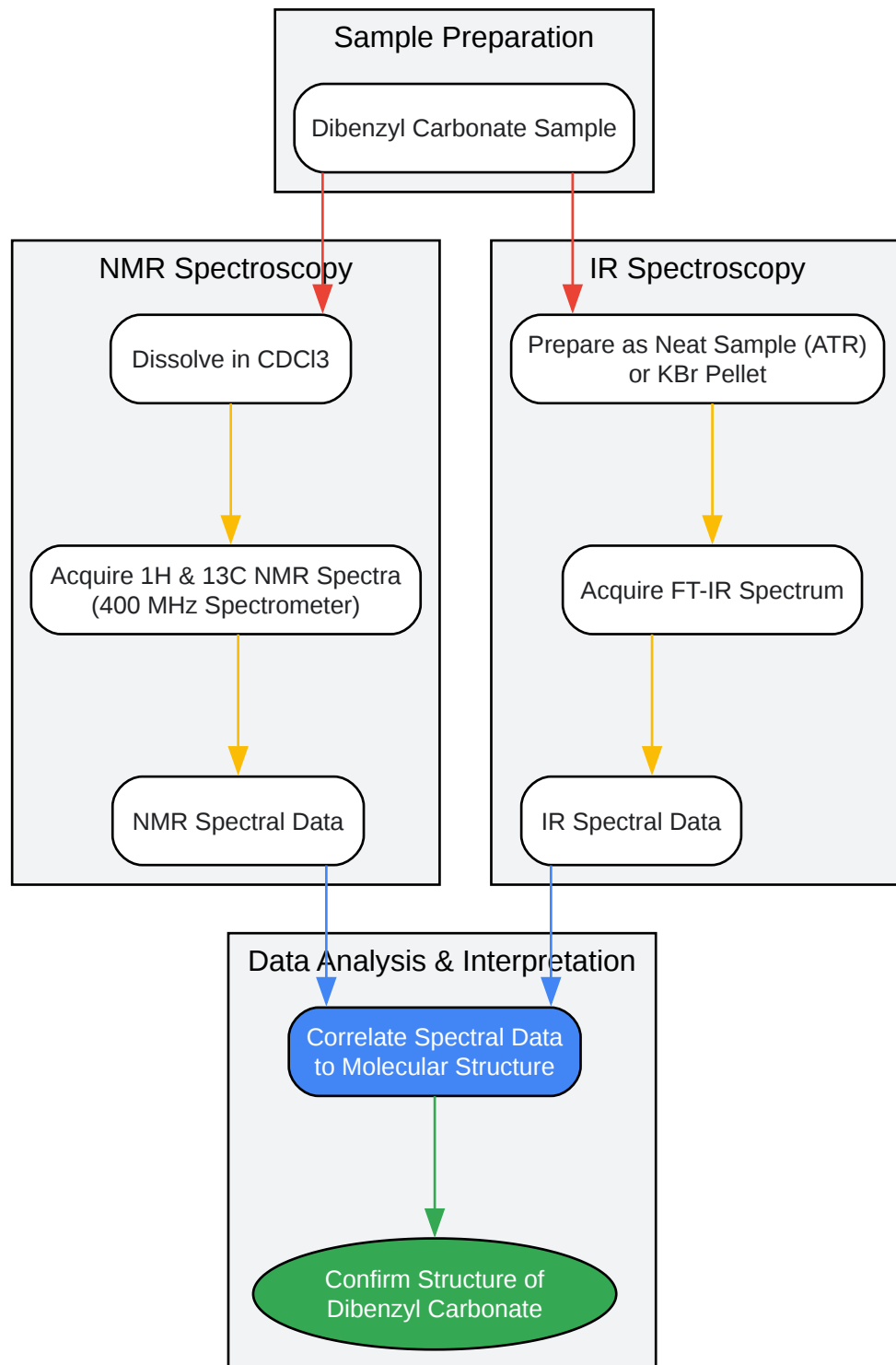
The IR spectrum can be obtained using the following methods:

- Attenuated Total Reflectance (ATR)-IR: A Bruker Tensor 27 FT-IR spectrometer can be used with the sample in a neat form.[\[2\]](#)
- KBr Pellets: The sample can be mixed with potassium bromide (KBr) and pressed into a pellet. A Perkin Elmer Spectrum One Instrument is suitable for this method.[\[1\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **dibenzyl carbonate**.

Spectroscopic Analysis Workflow for Dibenzyl Carbonate

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Spectroscopic Analysis Workflow

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References

- 1. dibenzyl carbonate [webbook.nist.gov]
- 2. dibenzyl carbonate [webbook.nist.gov]
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